REACTION_CXSMILES
|
[NH2:1][C@@H:2]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:3]([OH:5])=[O:4].I[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C([O-])([O-])=O.[K+].[K+].[Cl-].C(N(CC)CC)C>CC1C=CC=CC=1[P](C1C=CC=CC=1C)([Pd](Cl)(Cl)[P](C1=C(C)C=CC=C1)(C1C=CC=CC=1C)C1C=CC=CC=1C)C1C=CC=CC=1C.CN(C=O)C.O>[C:7]1([CH2:6][CH:2]([NH:1][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:3]([OH:5])=[O:4])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3.4,8.9,^1:40,51|
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Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
N[C@H](C(=O)O)CC1=CC=CC=C1
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
IC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
286 mg
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
357 mg
|
Type
|
catalyst
|
Smiles
|
CC1=C([P](C2=C(C)C=CC=C2)([Pd]([P](C3=C(C)C=CC=C3)(C4=C(C)C=CC=C4)C(C=CC=C5)=C5C)(Cl)Cl)C6=C(C)C=CC=C6)C=CC=C1
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O.O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 24 hours at 100° C. under nitrogen flowstream (LC-MS monitoring: complete conversion)
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is partitioned between EtOAc and water
|
Type
|
ADDITION
|
Details
|
1N HCl is added until pH=1
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The resulting crude is purified by flash chromatography (DCM/MeOH=99/1) and 1.21 g of I21
|
Type
|
CUSTOM
|
Details
|
is obtained (56% yield)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)CC(C(=O)O)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |